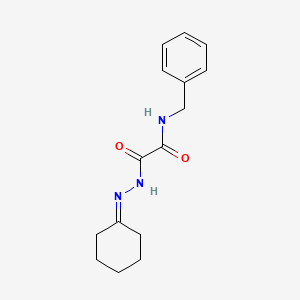
N-(3-carboxy-5-nitrophenyl)-6-deoxy-beta-L-mannopyranosylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-carboxy-5-nitrophenyl)-6-deoxy-beta-L-mannopyranosylamine, also known as CNP-Man, is a synthetic carbohydrate molecule that has been extensively studied in the field of glycobiology. It is a derivative of mannose, which is an essential sugar molecule found in many biological processes. CNP-Man has been found to have several interesting properties that make it a useful tool for studying various biological processes.
作用机制
N-(3-carboxy-5-nitrophenyl)-6-deoxy-beta-L-mannopyranosylamine is a competitive inhibitor of the enzyme mannosidase, which is responsible for the cleavage of mannose residues from glycoproteins. By inhibiting this enzyme, this compound can prevent the removal of mannose residues from glycoproteins, leading to the accumulation of high mannose structures on the protein surface. This can affect the stability, function, and recognition of the protein by other molecules.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It can modulate the glycosylation of proteins, affecting their stability, function, and recognition by other molecules. It can also affect cell adhesion, signaling, and immune responses. This compound has been shown to have anti-inflammatory effects, as well as neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using N-(3-carboxy-5-nitrophenyl)-6-deoxy-beta-L-mannopyranosylamine in lab experiments include its specificity and selectivity for mannosidase inhibition, as well as its ability to modulate the glycosylation of proteins. However, this compound has some limitations, such as its potential toxicity and the need for careful handling due to its sensitivity to light and air.
未来方向
There are several future directions for the study of N-(3-carboxy-5-nitrophenyl)-6-deoxy-beta-L-mannopyranosylamine. One area of research is the development of new this compound derivatives with improved properties, such as increased stability and reduced toxicity. Another area of research is the use of this compound in drug discovery, as it has been shown to have potential therapeutic effects in animal models of disease. Finally, the role of this compound in various biological processes, such as cell adhesion and immune responses, is an area of ongoing research.
合成方法
The synthesis of N-(3-carboxy-5-nitrophenyl)-6-deoxy-beta-L-mannopyranosylamine involves several steps, starting with the protection of the hydroxyl groups on the mannose molecule. The protected mannose is then reacted with a nitrophenyl group to form the CNP derivative. This is followed by deprotection of the hydroxyl groups to yield the final product.
科学研究应用
N-(3-carboxy-5-nitrophenyl)-6-deoxy-beta-L-mannopyranosylamine has been extensively studied for its applications in glycobiology research. It is a useful tool for studying the interactions between carbohydrates and proteins, as well as the role of carbohydrates in various biological processes. This compound has been used to study the glycosylation of proteins, which is an important process that affects protein stability, function, and recognition by other molecules. It has also been used to study the role of carbohydrates in cell adhesion, signaling, and immune responses.
属性
IUPAC Name |
3-nitro-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O8/c1-5-9(16)10(17)11(18)12(23-5)14-7-2-6(13(19)20)3-8(4-7)15(21)22/h2-5,9-12,14,16-18H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMVSFLQZQEXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)NC2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[benzyl(methyl)amino]ethyl (4-bromophenoxy)acetate](/img/structure/B5190001.png)
![2-[ethyl({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)amino]ethanol](/img/structure/B5190014.png)
![2-{2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5190025.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5190036.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190047.png)


![10-{[(4-bromophenyl)amino]methylene}-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5190074.png)
![N-2-naphthyl-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5190085.png)
![1-(2-furyl)-2-[2-imino-3-(2-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B5190093.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(mesityloxy)-2-propanol dihydrochloride](/img/structure/B5190100.png)
![3-bromo-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5190104.png)
![N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamide](/img/structure/B5190113.png)
![1-(2,5-dimethyl-3-furoyl)-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trifluoroacetate](/img/structure/B5190118.png)
